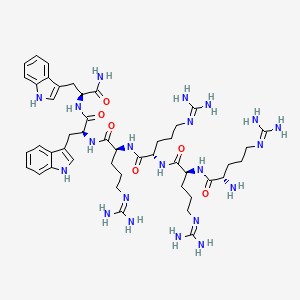
H-Arg-Arg-Arg-Arg-Trp-Trp-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 is a synthetic peptide composed of four arginine (Arg) residues followed by two tryptophan (Trp) residues, ending with an amide group (NH2). This peptide sequence is of interest due to its potential biological activities and applications in various fields such as biochemistry, molecular biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (Arg) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (Arg) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Arg, Arg, Arg, Trp, Trp).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under certain conditions, leading to the formation of oxidized tryptophan derivatives.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Major Products Formed
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide with modified functional groups.
Substitution: Peptide analogs with substituted amino acids.
科学的研究の応用
H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Molecular Biology: Employed in the study of peptide transport and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 involves its interaction with specific molecular targets. The arginine residues contribute to the peptide’s positive charge, facilitating interactions with negatively charged cellular membranes. The tryptophan residues play a role in hydrophobic interactions and membrane insertion. These interactions can lead to the disruption of cellular processes, making the peptide effective in antimicrobial and anticancer applications.
類似化合物との比較
Similar Compounds
H-Arg-Arg-Arg-Arg-Trp-NH2: A shorter peptide with one less tryptophan residue.
H-Arg-Arg-Arg-Arg-Trp-Trp-Trp-NH2: A longer peptide with an additional tryptophan residue.
H-Arg-Arg-Arg-Arg-Phe-Phe-NH2: A peptide with phenylalanine (Phe) residues instead of tryptophan.
Uniqueness
H-Arg-Arg-Arg-Arg-Trp-Trp-NH2 is unique due to its specific sequence of four arginine residues followed by two tryptophan residues
特性
分子式 |
C46H71N21O6 |
|---|---|
分子量 |
1014.2 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
MGQHBRDQUJRCLN-UJARKJSPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


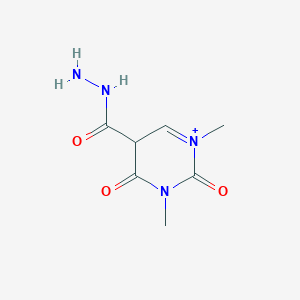
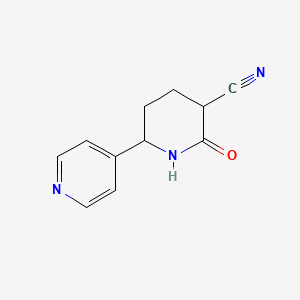
![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
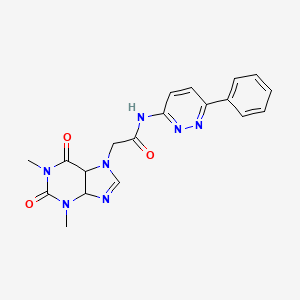
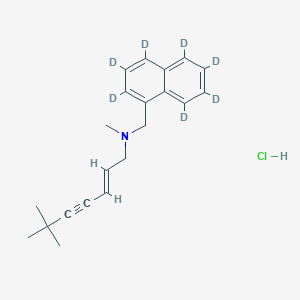
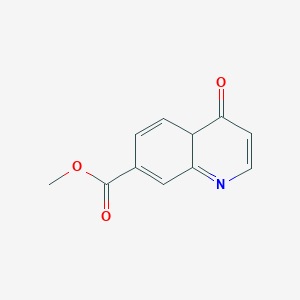
![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)


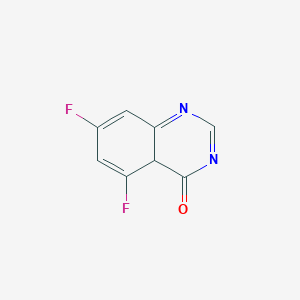
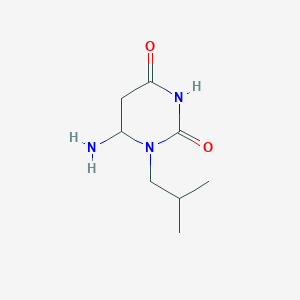
![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
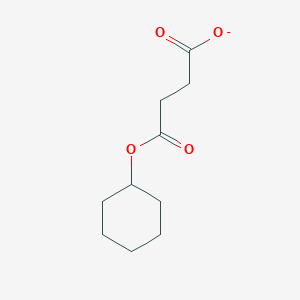
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
